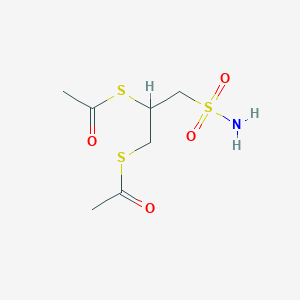
2,3-Bis(acetylthio)propanesulfonamide
説明
2,3-Bis(acetylthio)propanesulfonamide is a sulfur-rich organic compound featuring a propane backbone substituted with two acetylthio (–SAc) groups at positions 2 and 3 and a sulfonamide (–SO₂NH₂) group. This structure confers unique reactivity, particularly in thiol-disulfide exchange reactions and enzyme inhibition, making it relevant in pharmaceutical and biochemical research. The acetylthio groups act as protected thiols, enabling controlled release of sulfhydryl (–SH) groups under specific conditions, while the sulfonamide moiety may enhance solubility or mimic biological substrates.
特性
CAS番号 |
130369-73-2 |
|---|---|
分子式 |
C7H13NO4S3 |
分子量 |
271.4 g/mol |
IUPAC名 |
S-(2-acetylsulfanyl-3-sulfamoylpropyl) ethanethioate |
InChI |
InChI=1S/C7H13NO4S3/c1-5(9)13-3-7(14-6(2)10)4-15(8,11)12/h7H,3-4H2,1-2H3,(H2,8,11,12) |
InChIキー |
ADCWQVPHIAJQLW-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(CS(=O)(=O)N)SC(=O)C |
正規SMILES |
CC(=O)SCC(CS(=O)(=O)N)SC(=O)C |
同義語 |
2,3-bis(acetylthio)propanesulfonamide BAPSA |
製品の起源 |
United States |
類似化合物との比較
2,3-Bis(acetylthio)propanesulfonamide
- Molecular formula : Presumed C₇H₁₂N₂O₄S₃ (based on propane backbone + 2 acetylthio + sulfonamide).
- Functional groups : Two acetylthio (–SAc), one sulfonamide (–SO₂NH₂).
Pseudoglycal 4b ()
- Structure : 2,3-unsaturated pseudoglycal with axial acetylthio group.
- Functional groups : Acetylthio (–SAc), glycal double bond.
- Key features: Axial orientation of –SAc dominates due to the anomeric effect; used in carbohydrate chemistry for glycosylation .
Physicochemical and Reactivity Comparison
| Property | This compound | 2-(Acetylthio)ethane-1-sulfonic Acid | 2,2-Bis(2-aminoethylthio)propane Dihydrochloride |
|---|---|---|---|
| Solubility | Moderate (sulfonamide enhances) | High (sulfonic acid) | High (ionic dihydrochloride salt) |
| Stability | Sensitive to hydrolysis/oxidation | Stable as potassium salt | Stable in dry conditions |
| Reactivity | Thiol release under basic conditions | Acidic proton exchange | Chelation with metal ions |
| Applications | Drug design, enzyme inhibition | Pharmaceutical reference standard | Coordination chemistry, catalysis |
Q & A
Q. Methodological Answer :
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and byproducts during synthesis. For sulfonamide derivatives, ensure proper stoichiometry of sulfonating agents and thiol precursors .
- Purification : Employ recrystallization with solvents like acetonitrile or ethyl acetate, as demonstrated in purification protocols for structurally similar sulfonamides (e.g., 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) .
- Yield Optimization : Adjust reaction temperature (e.g., 40–60°C) and inert gas atmosphere (N₂/Ar) to minimize oxidation of thiol groups, a common issue in sulfur-containing compounds .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- NMR : Use , , and NMR (if fluorinated analogs exist) to confirm acetylthio and sulfonamide moieties. Compare with spectra of related compounds like bis(phosphino)ethane derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can validate molecular weight and detect impurities. For example, PubChem-derived sulfonamides often use HRMS for structural confirmation .
- FT-IR : Identify characteristic S=O (1150–1250 cm⁻¹) and C-S (600–700 cm⁻¹) stretches to confirm functional groups .
What safety protocols should be followed when handling this compound in the lab?
Q. Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles, as recommended for sulfonamides and thiol-containing compounds to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid from acetylthio groups) .
- Spill Management : Neutralize spills with activated carbon or vermiculite, following protocols for sulfur-containing organics .
Advanced Research Questions
How can researchers resolve contradictions in the stability data of this compound under varying pH conditions?
Q. Methodological Answer :
- Controlled Stability Studies : Design experiments to assess degradation kinetics at pH 2–12 using HPLC-UV. For example, sulfonamide analogs in PubChem datasets are often tested under acidic/basic conditions to identify hydrolytic cleavage points .
- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., free thiols or sulfonic acids) and propose degradation pathways .
- Cross-Validation : Compare results with structurally related compounds (e.g., bis(phosphino)ethane derivatives) to contextualize instability trends .
What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
Q. Methodological Answer :
- Target Identification : Perform affinity chromatography or pull-down assays using functionalized analogs (e.g., biotinylated derivatives) to isolate binding proteins, as done for kinase inhibitors in PubChem datasets .
- Cellular Assays : Use fluorescent probes (e.g., ThioGlo®) to track thiol-disulfide exchange activity in live cells, a common approach for sulfur-containing molecules .
- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with sulfonamide-targeted enzymes like carbonic anhydrase .
How can researchers address discrepancies in reported solubility data for this compound?
Q. Methodological Answer :
- Standardized Solubility Tests : Use the shake-flask method with HPLC quantification in solvents like DMSO, ethanol, and phosphate buffers. Reference protocols from sulfonamide solubility studies in PubChem .
- Temperature Control : Measure solubility at 25°C and 37°C to assess thermal effects, as done for bis(phosphino) ligands in catalytic applications .
- Data Reconciliation : Compare results with analogous compounds (e.g., N,N′-Bis(3-aminopropyl)-1,3-propanediamine) to identify outliers and refine predictive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


